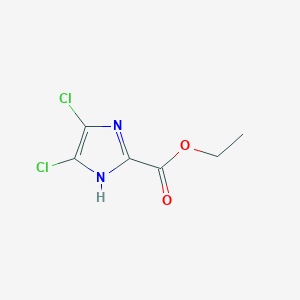

Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate

Descripción general

Descripción

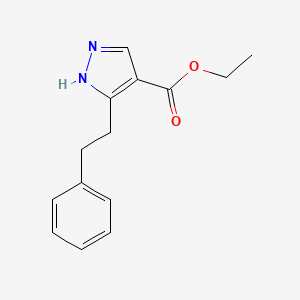

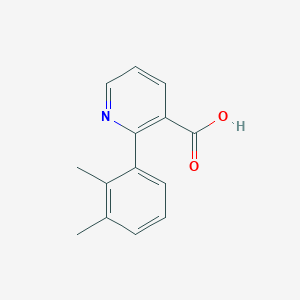

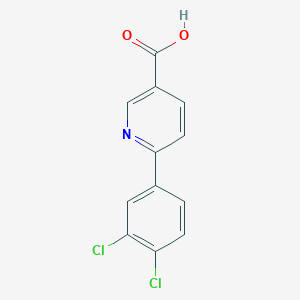

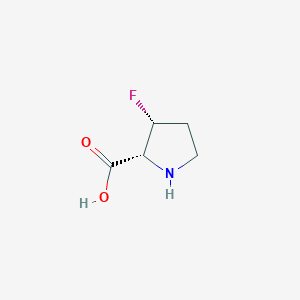

Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C6H6Cl2N2O2 and a molecular weight of 209.03 . It is a pale-yellow to yellow-brown solid . This compound is a ring-substituted-1H-imidazole-4-carboxylic acid derivative .

Molecular Structure Analysis

The InChI code for Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate is 1S/C6H6Cl2N2O2/c1-2-12-6(11)5-9-3(7)4(8)10-5/h2H2,1H3,(H,9,10) . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms within the imidazole ring and the ethyl group attached to the carboxylate group.Physical And Chemical Properties Analysis

Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate is a pale-yellow to yellow-brown solid . It has a molecular weight of 209.03 . More research is needed to provide a comprehensive analysis of its physical and chemical properties.Aplicaciones Científicas De Investigación

Here is an analysis of the scientific research applications of Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate, focusing on a few unique applications:

Anti-Tuberculosis Agents

Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate derivatives have been shown to act as a new class of anti-tuberculosis agents. This application is significant due to the ongoing global effort to combat tuberculosis, especially drug-resistant strains .

Synthesis of Substituted Imidazoles

This compound is used in the regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules utilized in various everyday applications .

Coordination Polymers and Nanoparticles

The related compound 4,5-Dichloroimidazole has been used in generating different types of coordination polymers and as a precursor for silver-carbene complex-loaded nanoparticles .

Safety and Hazards

The safety data sheet for Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only in well-ventilated areas .

Mecanismo De Acción

Mode of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

ethyl 4,5-dichloro-1H-imidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O2/c1-2-12-6(11)5-9-3(7)4(8)10-5/h2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUBCRVJZVBQGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole-2-carboxylic acid, 4,5-dichloro-, ethyl ester | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.